4-Bromo-N-hydroxy-2-methoxybenzimidamide
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Overview
Description
4-Bromo-N-hydroxy-2-methoxybenzimidamide is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-2-methoxybenzimidamide typically involves the bromination of a suitable precursor followed by the introduction of hydroxy and methoxy groups. One common method involves the reaction of 4-bromo-2-methoxybenzoic acid with hydroxylamine under controlled conditions to yield the desired benzimidamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-hydroxy-2-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a methoxy group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 4-bromo-2-methoxybenzyl alcohol or 4-bromo-2-methoxybenzene.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-hydroxy-2-methoxybenzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxy-2-methoxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-methoxy-N,2-dimethylbenzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-2-hydroxy-N-methylbenzamide
Comparison
4-Bromo-N-hydroxy-2-methoxybenzimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-N'-hydroxy-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7-4-5(9)2-3-6(7)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
YSDHGIOLVUUXHO-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)/C(=N/O)/N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=NO)N |
Origin of Product |
United States |
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